molecular formula C₄₄H₄₂N₆O₃ B1154149 N-Trityl Ethyl Olmesartan Acid

N-Trityl Ethyl Olmesartan Acid

Katalognummer: B1154149
Molekulargewicht: 702.84
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Trityl Ethyl Olmesartan Acid (CAS: 172875-59-1) is a critical intermediate in the synthesis of Olmesartan Medoxomil, a potent angiotensin II receptor blocker used to treat hypertension. Its molecular formula is C₄₅H₄₄N₆O₃, with a molecular weight of 716.87 g/mol . Structurally, it consists of a trityl (triphenylmethyl) protective group attached to the tetrazole moiety of the Olmesartan backbone, along with an ethyl ester functional group (SMILES: CCCc1nc(c(C(=O)OCC)n1Cc2ccc(cc2)c3ccccc3c4nnn(n4)C(c5ccccc5)(c6ccccc6)c7ccccc7)C(C)(C)O) . The trityl group enhances stability during synthesis, preventing unwanted side reactions .

Eigenschaften

Molekularformel

C₄₄H₄₂N₆O₃

Molekulargewicht

702.84

Synonyme

4-(2-Hydroxybutan-2-yl)-2-propyl-1-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Intermediates

N-Trityl Olmesartan-d6 Ethyl Ester
  • Role : Isotopically labeled intermediate for analytical standardization.
  • Structure : Deuterated at six positions (C₄₅H₃₈D₆N₆O₃), increasing molecular weight to 722.91 g/mol .
  • Application : Used as an internal standard in mass spectrometry to quantify Olmesartan Medoxomil and related impurities .
Ethyl 4-(1-Hydroxy-1-Methylethyl)-2-Propyl-Imidazole-5-Carboxylate
  • CAS : 144689-93-0.
  • Role : Precursor in the synthesis of N-Trityl Ethyl Olmesartan Acid.
  • Structure : Lacks the trityl and biphenyl-tetrazole moieties, representing an earlier synthetic intermediate .

Impurities and By-Products

Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester
  • CAS : 172875-70-4.
  • Structure : Features a 1-methylethenyl group instead of the hydroxyl-containing substituent, reducing molecular weight to 698.85 g/mol (C₄₅H₄₂N₆O₂) .
  • Formation : Generated via dehydration during synthesis, highlighting the sensitivity of the hydroxyl group to reaction conditions .
Regioisomeric Dimedoxomil Impurities
  • Formation : Result from unintended O- or N-alkylation during medoxomil ester synthesis, leading to structural isomers with altered pharmacological properties .

Functional Derivatives

Trityl Olmesartan Medoxomil
  • CAS : 1020157-01-0.
  • Role : Advanced intermediate closer to the final API (Active Pharmaceutical Ingredient).
  • Structure : Contains the medoxomil ester group instead of ethyl ester, enabling prodrug activation .

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-Trityl Ethyl Olmesartan Acid 172875-59-1 C₄₅H₄₄N₆O₃ 716.87 Trityl-protected tetrazole, ethyl ester
Dehydro N2-Triphenylmethyl Olmesartan 172875-70-6 C₄₅H₄₂N₆O₂ 698.85 1-Methylethenyl group, no hydroxyl
N-Trityl Olmesartan-d6 Ethyl Ester C₄₅H₃₈D₆N₆O₃ 722.91 Deuterated for analytical use
Ethyl 4-(1-Hydroxy...) 144689-93-0 C₁₃H₂₀N₂O₄* Early-stage imidazole intermediate

*Estimated formula based on synthesis pathway .

Q & A

Q. What is the role of N-Trityl Ethyl Olmesartan Acid in the synthesis of sartan-class antihypertensive agents?

N-Trityl Ethyl Olmesartan Acid (CAS 761404-85-7) serves as a critical intermediate in synthesizing olmesartan medoxomil and related sartan-class drugs. The trityl (triphenylmethyl) group acts as a protective moiety for the tetrazole ring during synthesis, preventing unwanted side reactions and improving solubility in organic solvents. This intermediate is formed during the alkylation of olmesartan acid with medoxomil chloride, where careful control of reaction conditions (e.g., pH, temperature) is required to minimize regioisomeric impurities . Post-synthesis, the trityl group is removed via acid hydrolysis to yield the active pharmaceutical ingredient (API).

Q. Which analytical techniques are recommended for quantifying N-Trityl Ethyl Olmesartan Acid and its intermediates?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method. Key parameters include:

  • Mobile phase : Acetonitrile and phosphate buffer (pH 2.4) in a 40:60 ratio, with triethylamine as a modifier to enhance peak resolution .
  • Internal standard : p-Hydroxybenzoic acid isobutyl ester for peak normalization .
  • Validation : Ensure ≤0.5% relative standard deviation (RSD) for reproducibility and 98.5–101.5% accuracy in quantification . Mass spectrometry (LC-MS) is used for structural confirmation, particularly to differentiate regioisomers (e.g., O- vs. N-alkylated products) .

Q. How can researchers ensure the stability of N-Trityl Ethyl Olmesartan Acid during storage and handling?

Stability studies recommend:

  • Storage : -20°C in airtight, light-resistant containers to prevent hydrolysis of the trityl group .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, necessitating temperature-controlled environments .
  • Monitoring : Periodic HPLC analysis to detect degradation products, such as olmesartan acid (CAS 144689-24-7) .

Advanced Research Questions

Q. What strategies mitigate the formation of regioisomeric impurities during alkylation steps in N-Trityl Ethyl Olmesartan Acid synthesis?

Regioisomers arise from competing O- and N-alkylation of olmesartan acid. Mitigation strategies include:

  • Reaction optimization : Use polar aprotic solvents (e.g., DMF) at 0–5°C to favor N-alkylation .
  • Catalytic control : Introduce phase-transfer catalysts like tetrabutylammonium bromide to enhance selectivity .
  • Purification : Preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) to isolate the desired N-alkylated product .

Q. How do trityl protecting groups influence the physicochemical properties of N-Trityl Ethyl Olmesartan Acid compared to deprotected analogs?

The trityl group increases molecular weight by 243.3 g/mol and alters logP (octanol-water partition coefficient) from 2.1 (olmesartan acid) to 4.9, enhancing lipid solubility. This facilitates purification via silica gel chromatography. However, the bulky trityl moiety reduces crystallinity, necessitating amorphous solid dispersion techniques for formulation . Deprotection via HCl in methanol restores the hydrophilic tetrazole ring, critical for angiotensin II receptor binding .

Q. What in vitro models evaluate the angiotensin II receptor antagonism of olmesartan derivatives, including N-Trityl Ethyl Olmesartan Acid?

  • Radioligand binding assays : Use HEK-293 cells expressing human AT1 receptors. IC50 values for N-Trityl Ethyl Olmesartan Acid are typically 10–100 nM, compared to 0.3 nM for olmesartan medoxomil, due to steric hindrance from the trityl group .
  • Functional assays : Measure inhibition of angiotensin II-induced vasoconstriction in rat aortic rings. Pre-incubation with N-Trityl Ethyl Ollesartan Acid shows partial activity (30–50% inhibition at 1 µM), confirming its role as a prodrug .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.